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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance

(NMR) spectrum of allyltriphenyltin. The information presented herein is intended to support

researchers and professionals in the fields of organic chemistry, organometallic chemistry, and

drug development in the accurate identification and characterization of this compound. This

document details the experimental protocol for acquiring the ¹H NMR spectrum, presents a

thorough interpretation of the spectral data, and includes a visualization of the molecular

structure and proton relationships.

Introduction to Allyltriphenyltin and its
Spectroscopic Characterization
Allyltriphenyltin is an organotin compound that serves as a valuable reagent in organic

synthesis, particularly in allylation reactions. Its reactivity and utility in forming carbon-carbon

bonds make it a compound of interest in various research and development applications.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of

allyltriphenyltin. ¹H NMR spectroscopy is a powerful analytical technique that provides

detailed information about the chemical environment of hydrogen atoms within a molecule,

offering a unique fingerprint for its structure.
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Experimental Protocol: ¹H NMR Spectroscopy of
Allyltriphenyltin
A detailed and standardized experimental protocol is crucial for obtaining high-quality and

reproducible ¹H NMR spectra.

2.1. Sample Preparation

Sample Purity: Ensure the allyltriphenyltin sample is of high purity to avoid signals from

impurities that may complicate spectral interpretation.

Solvent Selection: A deuterated solvent that does not exchange protons with the analyte and

effectively dissolves the sample is required. Deuterated chloroform (CDCl₃) is a commonly

used solvent for organotin compounds.

Concentration: Prepare a solution of approximately 5-10 mg of allyltriphenyltin in 0.5-0.7

mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in

a reasonable number of scans.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual

solvent peak for referencing.

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter

the sample solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

2.2. Instrumentation and Data Acquisition

The following parameters are typical for acquiring a ¹H NMR spectrum of allyltriphenyltin on a

standard NMR spectrometer (e.g., 400 or 500 MHz).
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Parameter Value

Spectrometer Frequency 400 MHz (or higher)

Solvent CDCl₃

Temperature 298 K (25 °C)

Pulse Sequence Standard single-pulse (zg)

Acquisition Time (AQ) 2-4 seconds

Relaxation Delay (D1) 1-5 seconds

Number of Scans (NS) 8-16 (or as needed for good S/N)

Spectral Width (SW) 10-15 ppm

Data Presentation and Interpretation of the ¹H NMR
Spectrum
The ¹H NMR spectrum of allyltriphenyltin exhibits distinct signals corresponding to the

protons of the allyl and triphenyl groups. The chemical shifts (δ), multiplicities, coupling

constants (J), and integration values provide a complete picture of the molecule's proton

environment.

Table 1: ¹H NMR Spectral Data for Allyltriphenyltin in CDCl₃
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Phenyl (ortho,

meta, para)
7.60 - 7.30 multiplet - 15H

H-2' (methine) 6.20 multiplet - 1H

H-3' (terminal

vinyl)
5.05 multiplet - 2H

H-1' (allylic

methylene)
2.85 doublet 7.5 2H

3.1. Analysis of the Phenyl Protons

The fifteen protons of the three phenyl groups appear as a complex multiplet in the aromatic

region, typically between δ 7.60 and 7.30 ppm. The ortho, meta, and para protons have slightly

different chemical environments, leading to overlapping signals that form a complex pattern.

The integration of this region corresponds to 15 protons, consistent with the three phenyl rings.

3.2. Analysis of the Allyl Protons

The allyl group gives rise to three distinct sets of signals:

H-2' (Methine Proton): The proton on the central carbon of the allyl group (C-2') appears as a

multiplet around δ 6.20 ppm. This proton is coupled to the two protons on C-1' and the two

protons on C-3', resulting in a complex splitting pattern.

H-3' (Terminal Vinyl Protons): The two terminal vinyl protons on C-3' are diastereotopic and

appear as a multiplet around δ 5.05 ppm. They are coupled to the H-2' proton and to each

other (geminal coupling).

H-1' (Allylic Methylene Protons): The two protons on the carbon attached to the tin atom (C-

1') are chemically equivalent and appear as a doublet at approximately δ 2.85 ppm. This

doublet arises from coupling to the single H-2' proton, with a typical vicinal coupling constant

of about 7.5 Hz. The integration of this signal corresponds to two protons.
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Visualization of Molecular Structure and Proton
Connectivity
To visually represent the structure of allyltriphenyltin and the coupling relationships between

its protons, a diagram generated using the DOT language is provided below.
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Caption: Molecular structure of allyltriphenyltin with ¹H NMR proton assignments and key

coupling interactions.

Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of

allyltriphenyltin. The detailed experimental protocol ensures the acquisition of high-quality

data, while the tabulated spectral data and in-depth interpretation serve as a valuable resource

for the identification and characterization of this important organometallic compound. The

provided visualization further clarifies the structural relationships of the protons within the

molecule. This information is essential for researchers and professionals who rely on accurate

spectroscopic analysis in their synthetic and developmental work.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the ¹H NMR Spectrum
of Allyltriphenyltin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265375#interpreting-the-1h-nmr-spectrum-of-
allyltriphenyltin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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